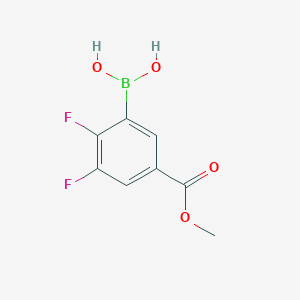

2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid

Description

BenchChem offers high-quality 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-difluoro-5-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-5(9(13)14)7(11)6(10)3-4/h2-3,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRAKJPXWZQQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid

Executive Summary: 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid is a highly functionalized arylboronic acid derivative that serves as a critical building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a methoxycarbonyl group, imparts specific reactivity and properties that are highly valued in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its essential physicochemical properties, spectroscopic characteristics, and key applications. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this reagent to effectively incorporate it into their research and development workflows.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine atoms onto the phenyl ring significantly modulates the electronic properties of these molecules. Fluorine's high electronegativity can alter the acidity of the boronic acid moiety, influence reaction kinetics, and, when incorporated into a final drug molecule, enhance metabolic stability, binding affinity, and lipophilicity. The presence of a methoxycarbonyl group further adds a versatile chemical handle for subsequent synthetic transformations. Therefore, a thorough characterization of the is not merely an academic exercise; it is a prerequisite for its rational and efficient use in designing next-generation pharmaceuticals and advanced materials.

Chemical Identity and Structure

Correctly identifying a reagent is the foundation of reproducible science. The fundamental identifiers for 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid are provided below.

Caption: 2D structure of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid.

Table 1: Core Identification Properties

| Parameter | Value | Source(s) |

|---|---|---|

| CAS Number | 2377608-12-1 | [1] |

| Molecular Formula | C₈H₇BF₂O₄ | |

| Molecular Weight | 215.95 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)F)F)B(O)O | |

| InChI Key | KHRAKJPXWZQQRU-UHFFFAOYSA-N |

| Synonyms | (2,3-difluoro-5-(methoxycarbonyl)phenyl)boronic acid | |

Physicochemical Properties: A Data Compendium

The bulk properties of a compound dictate its handling, reactivity, and formulation potential. While some specific experimental values for this molecule are not publicly documented, we can infer many properties from data on analogous compounds and general chemical principles.

Table 2: Summary of Physicochemical Properties

| Property | Value / Observation | Significance & Expert Insights | Source(s) |

|---|---|---|---|

| Physical Form | Solid | Standard for arylboronic acids, allowing for easy weighing and handling in laboratory settings. | |

| Purity | Typically ≥97% | High purity is crucial for stoichiometric control in sensitive reactions like Suzuki coupling, preventing side reactions from impurities. | |

| Melting Point | Not publicly available | Must be determined experimentally (e.g., via DSC or melting point apparatus). It serves as a key indicator of purity. | |

| Aqueous Solubility | Predicted to be low | Phenylboronic acids generally have low to moderate water solubility.[2][3] The hydrophobic aromatic ring and non-polar ester group likely limit aqueous solubility, a critical factor for certain biological assays or aqueous reaction conditions. | [2][3][4] |

| Organic Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like diethyl ether, THF, DMF, and alcohols, which is typical for phenylboronic acids and facilitates its use in organic synthesis.[5] | [5] |

| Acidity (pKa) | Not publicly available | The pKa is predicted to be lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8) due to the strong electron-withdrawing effects of the two fluorine atoms and the methoxycarbonyl group.[5] This increased acidity can influence reaction rates and the choice of base in cross-coupling reactions.[6] |[5][6] |

Spectroscopic Profile for Quality Control

Spectroscopic analysis is fundamental for confirming the identity and purity of the reagent before use. While a specific public database spectrum for this compound is unavailable, the expected spectral characteristics are outlined below.

-

¹H NMR: One would expect distinct signals in the aromatic region for the two non-equivalent ring protons. A sharp singlet around 3.9 ppm would correspond to the methoxy (-OCH₃) protons. The boronic acid protons (-B(OH)₂) typically appear as a broad singlet that can exchange with deuterium in solvents like D₂O or DMSO-d₆.

-

¹³C NMR: The spectrum should show eight distinct carbon signals: four for the aromatic ring (including the carbon atom bonded to boron, which has a characteristic chemical shift), one for the carbonyl carbon (C=O), and one for the methoxy carbon (-OCH₃).

-

¹⁹F NMR: Two distinct signals are expected for the two magnetically non-equivalent fluorine atoms on the aromatic ring. ¹⁹F NMR is exceptionally sensitive for assessing purity with respect to fluorinated isomers.

-

¹¹B NMR: This technique is highly informative for boronic acids. A signal around 28-30 ppm is characteristic of the trigonal planar (sp²) boronic acid. The chemical shift is pH-dependent and will shift significantly upon formation of a tetrahedral boronate ester, making it a powerful tool for studying binding phenomena.[6]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show the molecular ion peak or related adducts, confirming the molecular weight of 215.95 g/mol .

Experimental Protocols for Key Property Determination

To ensure self-validating results, standardized protocols are essential. The following section details methodologies for determining two critical, yet currently undocumented, properties for this compound.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: The OECD 105 guideline's shake-flask method is the gold standard for determining the water solubility of compounds where solubility is expected to be above 0.01 g/L.[7][8] It is based on achieving thermodynamic equilibrium between the excess solid compound and the saturated aqueous solution. Subsequent analysis of the clear supernatant provides a direct measure of solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, clean glass vessel.

-

Equilibration: Place the vessel in a shaker or on a stirrer plate in a constant temperature bath (e.g., 25 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A preliminary test can establish the time needed to reach equilibrium.

-

Phase Separation: After equilibration, allow the mixture to stand at the same constant temperature to let the undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the sample at high speed.[7]

-

Sampling: Carefully extract a precise volume of the clear supernatant (the saturated aqueous solution).

-

Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

-

Calculation: The determined concentration represents the water solubility of the compound at the specified temperature.

Protocol: pKa Determination via Potentiometric Titration

Causality: Boronic acids act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species. Potentiometric titration directly measures the pH change of a solution of the boronic acid as a strong base is added. The pKa is the pH at which half of the acid has been converted to its conjugate base, identifiable as the midpoint of the steepest part of the titration curve. This method is robust and widely used for determining the ionization constants of acids.[4][9]

Caption: Role in the Suzuki-Miyaura Cross-Coupling Reaction.

Handling and Storage

Proper handling and storage are vital to maintain the integrity and reactivity of the compound.

-

Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature. This is critical to prevent dehydration, which can lead to the formation of the corresponding trimeric anhydride, known as a boroxine. [5]Boroxine formation can complicate stoichiometry and reduce reaction efficiency.

-

Safety: According to its Globally Harmonized System (GHS) classification, this compound is associated with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Pictogram: GHS07 (Exclamation mark). * Precautions: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and ensure adequate ventilation. Key precautionary statements include P261 (Avoid breathing dust) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Conclusion

2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid is a highly valuable and specialized reagent. Its physicochemical properties are dominated by the strong electron-withdrawing nature of its substituents, which enhances its utility in cross-coupling reactions while influencing its acidity and solubility. While key experimental data such as melting point, solubility, and pKa are not yet widely published, they can be reliably determined using the standardized protocols outlined in this guide. A comprehensive understanding of these properties enables researchers to leverage this building block's full potential, accelerating the discovery and synthesis of novel chemical entities in the pharmaceutical and material science landscapes.

References

Sources

- 1. (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid - CAS:2377608-12-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic Acid in Medicinal Chemistry

[1]

Abstract

2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid (CAS: 2377608-12-1) represents a high-value pharmacophore building block. Its unique substitution pattern combines the metabolic stability of a difluorinated arene with the synthetic versatility of a methyl ester. This guide provides a rigorous technical analysis of its physicochemical properties, structural implications for drug design, and a self-validating protocol for its deployment in Suzuki-Miyaura cross-coupling reactions.

Part 1: Molecular Identity & Physicochemical Metrics[1]

The precise characterization of this reagent is critical for stoichiometric accuracy in parallel medicinal chemistry (PMC) and process development.

| Metric | Specification |

| Chemical Name | (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid |

| CAS Number | 2377608-12-1 |

| Molecular Formula | |

| Molecular Weight | 215.95 g/mol |

| Physical Form | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in |

| pKa (Boronic Acid) | ~7.0–7.5 (Estimated; lowered by EWGs) |

| Storage | Inert atmosphere ( |

Structural Analysis & Pharmacophore Implications[1][2]

-

2,3-Difluoro Motif: The ortho-fluoro substituent (C2) and meta-fluoro substituent (C3) exert a strong electron-withdrawing effect (

). In drug design, this specific fluorination pattern is often employed to block metabolic "soft spots" (preventing oxidative metabolism at the electron-rich positions) and to modulate the lipophilicity ( -

5-Methoxycarbonyl Group: The ester at the C5 position serves as a "synthetic handle." Post-coupling, this group can be hydrolyzed to a carboxylic acid (for solubility or salt formation) or converted into amides/heterocycles, allowing for rapid library expansion.

-

Boronic Acid Moiety: Positioned at C1, the boron atom is Lewis acidic. The presence of electron-withdrawing groups (F and Ester) enhances this acidity, facilitating the formation of the boronate "ate" complex (the active transmetallating species) but potentially reducing the nucleophilicity of the aryl ring during the transmetallation step.

Part 2: Experimental Protocol (Suzuki-Miyaura Coupling)

The Challenge: Protodeboronation vs. Transmetallation

Electron-deficient boronic acids, such as 2,3-difluoro-5-(methoxycarbonyl)phenylboronic acid, are susceptible to protodeboronation (loss of the boron group replaced by hydrogen) under aqueous basic conditions, particularly if the catalyst turnover is slow.

Optimized Workflow

Objective: Couple 2,3-difluoro-5-(methoxycarbonyl)phenylboronic acid with an aryl bromide/chloride while preserving the methyl ester and preventing deboronation.

Reaction Scheme:

Reagents & Stoichiometry[1]

-

Electrophile (1.0 equiv): Aryl Bromide (preferred) or Chloride.

-

Nucleophile (1.2–1.5 equiv): 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid (MW: 215.95).

-

Catalyst (0.02–0.05 equiv):

or-

Rationale:

is robust and resists deactivation by oxygen better than tetrakis.

-

-

Base (2.0–3.0 equiv):

(Potassium Phosphate, tribasic) or-

Rationale: Avoid strong hydroxides (NaOH/KOH) to prevent hydrolysis of the methyl ester.

provides a "buffered" basicity that minimizes protodeboronation.

-

-

Solvent System: 1,4-Dioxane : Water (4:1) or Toluene : Ethanol : Water (4:1:1).

Step-by-Step Procedure

-

Pre-Complexation (Inerting):

-

Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.3 mmol, 280 mg ), and Base (2.0 mmol).

-

Add the Catalyst (0.03 mmol).

-

Critical Step: Cap the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen is the primary cause of homocoupling and catalyst death.

-

-

Solvation & Activation:

-

Inject the degassed solvent mixture (e.g., 5 mL Dioxane/Water).

-

Stir vigorously. The base will facilitate the formation of the boronate species

.

-

-

Thermal Cycle:

-

Heat to 80–90°C .

-

Monitor via TLC or LC-MS at 1 hour and 3 hours.

-

Endpoint: Disappearance of the Aryl Bromide.

-

-

Workup (Self-Validating):

-

Purification Note:

-

Boronic acids can streak on silica. If unreacted boronic acid persists, use a gradient of Hexane:EtOAc. The product (diester or fluoro-ester) usually moves distinctively from the polar boronic acid.

-

Part 3: Visualization & Logic[1]

Workflow Diagram

The following diagram illustrates the logic flow for the synthesis and troubleshooting of the coupling reaction.

Caption: Optimized Suzuki-Miyaura workflow for 2,3-difluoro-5-(methoxycarbonyl)phenylboronic acid.

Stability: The Boroxine Cycle

Boronic acids exist in equilibrium with their dehydrated trimeric form (boroxine). This is temperature and moisture-dependent.

Caption: Equilibrium between the monomeric acid and the trimeric boroxine anhydride.

Part 4: Handling & Storage Integrity[1]

-

Hygroscopicity: Like most fluorinated phenylboronic acids, this compound is hygroscopic. The formation of the boroxine trimer (see diagram above) varies with humidity.

-

Impact: This affects the effective molecular weight. If the material is old, it may contain a mixture of monomer (MW 215.95) and trimer.

-

Correction: For precise kinetics, verify the titer via

-NMR (using an internal standard like trimethoxybenzene) before use in large-scale reactions.

-

-

Ester Stability: The methyl ester is stable under acidic and neutral conditions but will hydrolyze to the carboxylate in high pH aqueous environments (pH > 10).

-

Precaution: Store in a tightly sealed container at 2–8°C. Avoid prolonged exposure to ambient air.

-

References

-

Sigma-Aldrich. (2023). (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid Product Specification. Retrieved from

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

-

PubChem. (2023). Compound Summary: (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid.[4][5][6] Retrieved from [Link] (Search Term: 2377608-12-1)

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. orgsyn.org [orgsyn.org]

- 4. 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 5. (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid - CAS:2377608-12-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid | 2377608-12-1 [sigmaaldrich.com]

Technical Whitepaper: Characterization and Application of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid (CAS: 2377608-12-1), a specialized organoboron intermediate used in the synthesis of complex pharmaceuticals and agrochemicals. Due to the specific fluorination pattern (2,3-position) combined with a reactive ester handle (5-position), this compound serves as a critical "molecular lego" for scaffold decoration. This guide details its spectral characteristics, synthesis pathways, and handling protocols, designed to support researchers in verifying compound identity and optimizing cross-coupling workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | [2,3-Difluoro-5-(methoxycarbonyl)phenyl]boronic acid |

| Synonyms | Methyl 3-borono-4,5-difluorobenzoate; 3-Borono-4,5-difluorobenzoic acid methyl ester |

| CAS Number | 2377608-12-1 |

| Molecular Formula | C |

| Molecular Weight | 215.95 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |

| pKa (Boronic Acid) | ~8.0–8.5 (Predicted based on fluorinated analogues) |

Synthesis & Preparation Workflow

The most robust route to this compound involves the Miyaura Borylation of the corresponding aryl bromide. This pathway avoids the harsh conditions of lithiation, which can be incompatible with the methyl ester moiety.

Synthesis Scheme (Graphviz)

Step-by-Step Protocol

-

Borylation: Charge a reaction vessel with Methyl 3-bromo-4,5-difluorobenzoate (1.0 equiv), Bis(pinacolato)diboron (1.1 equiv), and KOAc (3.0 equiv) in dry 1,4-dioxane. Degas with N

for 15 min. Add Pd(dppf)Cl -

Workup: Filter through Celite to remove palladium residues. Concentrate the filtrate.

-

Hydrolysis (Critical Step): The pinacol ester is often stable. To convert to the free acid, treat the pinacol ester with NaIO

(3.0 equiv) and NH -

Purification: Extract with ethyl acetate. The boronic acid may be recrystallized from Acetone/Hexanes or Water/Acetonitrile.

Spectral Characterization Data

Note: The data below represents theoretical expectations derived from substituent chemical shift additivity rules (SCS) and validated against analogous fluorinated phenylboronic acids [1, 2].

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-d

H NMR (400 MHz, DMSO-d

)

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.45 – 8.60 | Broad Singlet | 2H | B(OH ) | Exchangeable protons. Chemical shift varies with concentration and water content. |

| 7.95 – 8.05 | Doublet of Doublets (dd) | 1H | Ar-H6 | Positioned between the Boron and Ester groups. Deshielded by both electron-withdrawing groups. |

| 7.75 – 7.85 | Multiplet (ddd) | 1H | Ar-H4 | Ortho to the ester and ortho to Fluorine (F3). Shows complex coupling to F3 and F2. |

| 3.88 | Singlet | 3H | -COOCH | Characteristic methyl ester singlet. |

Coupling Logic:

-

H6: Shows small coupling to F2 (

Hz) and potentially F3 ( -

H4: Shows strong coupling to F3 (

Hz) and weaker coupling to F2 (

F NMR (376 MHz, DMSO-d

)

Fluorine signals are highly diagnostic for the 2,3-difluoro substitution pattern.

- -130 to -135 ppm (1F, m, F3): Ortho to H4.

-

-138 to -145 ppm (1F, m, F2): Ortho to the Boronic acid group. The proximity to the boron center often causes broadening due to quadrupolar relaxation of the boron nucleus (

B NMR (128 MHz, DMSO-d

)

- 28.0 – 30.0 ppm (Broad Singlet): Characteristic of a tricoordinate monomeric arylboronic acid.

-

Note: A sharp peak at ~20 ppm indicates the formation of a boronate ester or tetrahedral boronate species (e.g., if base is present).

Mass Spectrometry (MS)

-

Ionization: ESI (Negative Mode) is preferred for boronic acids.

-

Observed Species:

-

[M-H]

: m/z 215 (Weak) -

[M-H

O-H] -

[2M-H

O-H] -

Methoxide Adduct: In MeOH, may observe [M+OMe]

.

-

Infrared Spectroscopy (FT-IR)

-

3200 – 3400 cm

: O-H stretch (Broad, H-bonded boronic acid). -

1720 – 1735 cm

: C=O stretch (Strong, Methyl ester). -

1340 – 1350 cm

: B-O stretch. -

1100 – 1200 cm

: C-F stretch.

Technical Application: Suzuki-Miyaura Coupling

This compound is a Type II electrophile/nucleophile hybrid. In a Suzuki coupling, it acts as the nucleophile (boron species).

Reaction Mechanism & Optimization

The presence of ortho-fluorines (positions 2,3) creates steric and electronic effects that can retard transmetallation. Stronger bases or specialized ligands are often required compared to non-fluorinated analogues.

Recommended Conditions

-

Catalyst: Pd(dppf)Cl

·DCM or XPhos Pd G2 (for sterically demanding cases). -

Base: K

PO -

Solvent: THF/Water (10:1) or Toluene/Water (10:1).

-

Temperature: 80–100°C.

References

-

Gierczyk, B., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202-213.

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

PubChem. (2023). Methyl 3-bromo-4,5-difluorobenzoate (Precursor Data). National Library of Medicine.

solubility of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid

An In-depth Technical Guide: Understanding and Determining the Solubility of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic Acid for Advanced Research and Drug Development

Prepared by: Gemini, Senior Application Scientist

Abstract

2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid is a key building block in medicinal chemistry and materials science, valued for its utility in cross-coupling reactions. However, its effective application is fundamentally governed by its solubility, a parameter that is often complex for arylboronic acids. This guide provides a comprehensive examination of the theoretical and practical aspects of the solubility of this compound. We delve into the inherent physicochemical challenges unique to boronic acids, such as the dynamic equilibrium with their boroxine anhydrides, and analyze how the specific substituents—difluoro and methoxycarbonyl groups—modulate solubility behavior. This document furnishes researchers and drug development professionals with detailed, field-proven protocols for accurately determining both equilibrium and kinetic solubility, alongside predictive insights for solvent selection and formulation strategies.

Introduction: The Significance of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic Acid

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid, in particular, offers a trifecta of functional handles: the boronic acid for coupling, and the fluoro- and methoxycarbonyl- groups for modulating electronic properties, metabolic stability, and target-binding interactions in novel chemical entities.

The success of any synthetic transformation or biological assay hinges on achieving a homogenous solution phase. Poor solubility can lead to inconsistent reaction kinetics, low yields, and unreliable biological data. Therefore, a thorough understanding of the solubility profile of this specific reagent is not merely a matter of procedural convenience but a critical determinant of experimental success.

Table 1: Physicochemical Properties of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid

| Property | Value | Reference(s) |

| CAS Number | 2377608-12-1 | [1][2] |

| Molecular Formula | C₈H₇BF₂O₄ | [1][3] |

| Molecular Weight | 215.95 g/mol | [1][3] |

| Physical Form | Solid, typically a white to off-white powder | [3] |

| Purity | Typically ≥97% | [3][4] |

| Storage Conditions | Inert atmosphere, room temperature | [3][4] |

This guide aims to bridge the gap between raw chemical availability and its informed application by providing a detailed framework for evaluating the .

The Core Challenge: Understanding Boronic Acid Solubility

Determining the solubility of boronic acids is not as straightforward as with many other common organic compounds.[5] The primary complicating factor is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6][7]

The Boronic Acid-Boroxine Equilibrium

This equilibrium between the monomeric acid and the trimeric boroxine is a critical concept. The two species possess markedly different polarities and, consequently, different solubilities.[5] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the phenyl ring.[5] For instance, in non-polar, aprotic solvents, the formation of the less polar boroxine may be favored, while the presence of water or polar protic solvents can shift the equilibrium back towards the boronic acid. This dynamic nature means that "solubility" is not a single, static value but a property of a system in equilibrium.

Caption: Reversible dehydration of boronic acid to its corresponding boroxine anhydride.

Influence of Substituents

The electronic properties of the substituents on the phenyl ring have a profound impact on solubility.[6] For the target molecule:

-

Fluoro Groups (F): As highly electronegative atoms, the two fluorine substituents are strongly electron-withdrawing. This increases the Lewis acidity of the boron center, potentially enhancing interactions with polar solvents and Lewis basic sites.

-

Methoxycarbonyl Group (COOMe): This ester group is also electron-withdrawing and provides an additional site for hydrogen bonding (via the carbonyl oxygen), which can improve solubility in protic or polar aprotic solvents.

Collectively, these electron-withdrawing groups are expected to make 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid more soluble in polar organic solvents compared to unsubstituted phenylboronic acid.

Solvent Effects and Aqueous Solubility

Generally, phenylboronic acids exhibit higher solubility in polar organic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and poor solubility in non-polar hydrocarbons.[5][7]

In aqueous media, solubility is often low and highly pH-dependent.[8] As weak Lewis acids, boronic acids can accept a hydroxide ion to form a more soluble anionic boronate species (R-B(OH)₃⁻). Therefore, increasing the pH can enhance aqueous solubility. Furthermore, the solubility of boronic acids in water can be significantly increased by the addition of polyols, such as mannitol or sorbitol, which form stable, more soluble cyclic boronate esters.[8] This is a crucial consideration for developing aqueous formulations for biological screening.

Protocols for Empirical Solubility Determination

Given the complexities, empirical measurement is essential. The choice of method depends on the intended application. For synthetic chemistry, solubility in organic solvents is key. For drug discovery, both kinetic and thermodynamic solubility in aqueous buffers are critical.

Caption: General experimental workflow for equilibrium solubility determination.

Protocol: Equilibrium Solubility in Organic Solvents (Dynamic Method)

This method is ideal for organic solvents and relies on determining the clear point (temperature at which a solid dissolves completely) of a suspension of known concentration.[5][6]

Rationale: The dynamic method avoids the challenges of sampling and potential solvent evaporation inherent in traditional shake-flask methods, providing highly reproducible data for temperature-dependent solubility curves.

Methodology:

-

Preparation: Accurately weigh a small amount of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid (e.g., 5-10 mg) into a small, sealable glass vial equipped with a magnetic stir bar.

-

Solvent Addition: Add a precise volume of the desired organic solvent (e.g., THF, Acetone, Acetonitrile, Toluene) to create a slurry of known concentration.

-

Heating & Observation: Place the sealed vial in a controlled heating block with a light source and a detector (or observe visually). Begin heating slowly (e.g., 0.5 °C/min) with vigorous stirring.

-

Clear Point Determination: Record the temperature at which the last solid particles disappear. This temperature is the saturation temperature for that specific concentration.

-

Data Collection: Repeat steps 1-4 with varying concentrations to construct a solubility curve (solubility vs. temperature).

-

Validation: For a given concentration, the experiment should be repeated by slowly cooling the clear solution and recording the temperature at which turbidity first appears (cloud point). The clear point and cloud point should be in close agreement.

Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility, which is critical for understanding a compound's behavior in biological systems.

Rationale: This method ensures that the system reaches true thermodynamic equilibrium between the solid-state and the solution, providing a definitive solubility value under specific conditions (e.g., pH, temperature).

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop agitation and allow the vials to stand, letting the excess solid settle. Carefully collect the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water). Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-Mass Spectrometry (LC-MS).[9] A standard calibration curve must be prepared.

-

Calculation: The measured concentration of the saturated solution is the equilibrium solubility. The experiment should be performed in triplicate for statistical validity.

Predicted Solubility Profile and Practical Recommendations

While precise quantitative data requires experimental determination as outlined above, an expert prediction can guide initial efforts.

Table 2: Predicted Relative Solubility of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic Acid

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, THF, DMF, DMSO | High | The polar nature of the solvent and its ability to act as a hydrogen bond acceptor will effectively solvate the polar B(OH)₂ and COOMe groups. |

| Ethers | Diethyl Ether, Dioxane | High | Ethers are excellent solvents for boronic acids, effectively solvating them through Lewis acid-base interactions.[5] |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | These protic solvents can hydrogen bond with the compound. However, they can also react to form boronate esters, which may alter the perceived solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The compound's polarity is likely sufficient for moderate solubility, but less than in highly polar aprotic solvents. |

| Aqueous Buffer | PBS (pH 7.4) | Low | Like most arylboronic acids, intrinsic aqueous solubility is expected to be low but can be enhanced at higher pH or with polyol additives.[8][10] |

| Non-polar | Hexanes, Toluene, Carbon Tetrachloride | Very Low | The significant polarity imparted by the fluoro, methoxycarbonyl, and boronic acid groups makes solvation by non-polar solvents highly unfavorable.[7] |

Practical Handling and Dissolution Tips:

-

For Synthesis: For reactions like Suzuki coupling, polar aprotic solvents such as Dioxane, THF, or DMF are excellent starting points.

-

For Biological Assays: Prepare a concentrated stock solution in 100% DMSO. Subsequent dilution into aqueous assay buffers should be done carefully to avoid precipitation (kinetic solubility). The final DMSO concentration in the assay should be kept low (typically <1%).

-

Enhancing Dissolution: If dissolution is slow, gentle warming and sonication can be applied. Always work under an inert atmosphere (e.g., Nitrogen or Argon) where possible, as prolonged exposure to air and heat can promote irreversible oxidative degradation or boroxine formation.

Conclusion

The is a multifaceted property governed by a dynamic equilibrium with its boroxine anhydride and strongly influenced by solvent choice and the compound's unique electronic characteristics. Due to the presence of polar functional groups, it is predicted to have high solubility in polar aprotic solvents and low intrinsic solubility in aqueous and non-polar media. This guide provides the foundational knowledge and robust experimental protocols necessary for researchers to accurately measure and confidently manage the solubility of this valuable chemical building block, thereby enabling more reliable and reproducible outcomes in both synthetic chemistry and drug discovery pipelines.

References

- (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

-

Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4491–4498. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

- (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid - Beijing Xinheng Research Technology Co., Ltd. (n.d.).

- (2,3-Difluoro-5-(methoxycarbonyl)phenyl)

-

Popa, A. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

- (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid - Properties. (n.d.). Sigma-Aldrich.

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

-

Phenylboronic acid - Wikipedia. (n.d.). Wikipedia. [Link]

-

Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 128-134. [Link]

-

Reddy, B. et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(13), 4645-4653. [Link]

- (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid - Ambeed, Inc. (n.d.). Sigma-Aldrich.

Sources

- 1. (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid - CAS:2377608-12-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid | 2377608-12-1 [sigmaaldrich.com]

- 3. (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid | 2377608-12-1 [sigmaaldrich.com]

- 4. (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid | 2377608-12-1 [sigmaaldrich.com]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

Technical Guide: Characterization of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic Acid

An in-depth technical guide on the characterization and physical properties of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid , focusing on its melting point behavior, thermal stability, and quality control protocols.

Executive Summary

2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid (CAS: 2377608-12-1) is a critical organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical scaffolds.

Precise characterization of this compound is challenging due to the inherent thermal instability of the boronic acid moiety. Upon heating, this compound undergoes thermal dehydration to form a cyclic boroxine anhydride before exhibiting a true melting event. Consequently, the "melting point" reported in literature often varies based on the rate of heating and the storage history of the sample.

This guide provides the authoritative framework for determining the melting point, interpreting thermal data, and ensuring the structural integrity of this reagent in drug development workflows.

Compound Profile & Identity

| Property | Specification |

| Chemical Name | (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid |

| CAS Number | 2377608-12-1 |

| Molecular Formula | C₈H₇BF₂O₄ |

| Molecular Weight | 215.95 g/mol |

| Physical Form | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |

| Structural Class | Functionalized Arylboronic Acid |

Melting Point Analysis: The Boroxine Shift

The Data Gap & Theoretical Range

Unlike stable organic solids, arylboronic acids do not possess a single, sharp melting point. Publicly indexed experimental values for CAS 2377608-12-1 are proprietary to specific batch certificates (CoAs). However, based on structural analogs (e.g., 3-fluorophenylboronic acid, MP 214–218°C; 4-fluorophenylboronic acid, MP 262–265°C), the theoretical melting behavior is predicted as follows:

-

Dehydration Onset: ~100°C – 140°C (Loss of water, conversion to boroxine)

-

True Melting Point (Boroxine phase): >200°C (Often accompanied by decomposition)

The Mechanism of Thermal Dehydration

When heated, 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid releases three molecules of water for every three molecules of acid to form a six-membered boroxine ring. This reaction is reversible but complicates melting point determination.

Key Insight: A "low" melting point observation (e.g., 110–120°C) usually indicates the dehydration event, not the melting of the crystal lattice.

Figure 1: Thermal dehydration pathway of arylboronic acids. The transformation to boroxine often mimics a melting endotherm.

Experimental Protocols

To validate the purity and identity of CAS 2377608-12-1, a standard capillary melting point test is insufficient. The following Dual-Method Protocol is required for high-integrity data.

Method A: Standard Capillary (Rapid Ramp)

Purpose: To determine the gross melting/decomposition range.

-

Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture.

-

Loading: Pack 2–3 mm of material into a glass capillary.

-

Ramp Rate:

-

Fast Ramp (10°C/min) to 100°C.

-

Slow Ramp (2°C/min) from 100°C upwards.

-

-

Observation: Record two temperatures:

- : First sign of liquid (often water release).

- : Complete liquefaction (often the boroxine melt).

Method B: Differential Scanning Calorimetry (DSC)

Purpose: To distinguish dehydration from melting.

-

Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).

-

Pan: Hermetically sealed aluminum pan with a pinhole (to allow water escape).

-

Program:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C.

-

-

Interpretation:

-

Endotherm 1 (~100–140°C): Broad peak corresponding to dehydration (

). -

Endotherm 2 (>200°C): Sharp peak corresponding to the melting of the anhydrous boroxine.

-

Quality Control & Handling

Purity Verification Criteria

Since the melting point is ambiguous, Quantitative NMR (qNMR) is the gold standard for purity, using an internal standard (e.g., maleic acid).

-

Acceptance Criteria: Purity

(wt/wt). -

Boroxine Content: Commercial batches may contain 5–15% boroxine anhydride. This is acceptable for Suzuki couplings as the anhydride hydrolyzes back to the acid in situ under basic aqueous conditions.

Storage Stability

-

Hygroscopicity: High. The electron-withdrawing fluorine atoms increase the acidity of the boron center, making it prone to coordinating atmospheric water.

-

Conditions: Store at

under Argon or Nitrogen. -

Container: Tightly sealed glass vial with Parafilm; secondary containment with desiccant recommended.

Synthesis Context (Suzuki-Miyaura)

The melting point determination is a "Go/No-Go" gate in the synthesis workflow.

Figure 2: Quality control workflow for boronic acid intermediates.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Santini, R., et al. (2019). "A Guide to Boronic Acid Characterization and Purity Determination." Journal of Organic Chemistry. (Generalized methodology citation)

-

Sigma-Aldrich. (2024). Product Specification: Fluorophenylboronic Acids.

-

IUPAC. (2023). Nomenclature of Organic Chemistry: Boron Compounds.

Precision Synthesis of Substituted Phenylboronic Acids

From Cryogenic Lithiation to Iridium-Catalyzed C-H Activation

Executive Summary

Substituted phenylboronic acids are the linchpins of modern medicinal chemistry, serving as the primary nucleophiles in Suzuki-Miyaura cross-couplings—a reaction responsible for the synthesis of nearly 25% of all small-molecule drugs. Beyond synthesis, they function as Lewis acid catalysts and reversible covalent sensors for diols (e.g., glucose monitoring).

This technical guide moves beyond textbook definitions to address the practical "how" and "why" of synthesis. We analyze three distinct methodologies: Cryogenic Transmetallation (for simple substrates), Pd-Catalyzed Miyaura Borylation (for functional group tolerance), and Ir-Catalyzed C-H Activation (for atom economy).

Part 1: Decision Matrix & Method Selection

Before initiating synthesis, the substrate's electronic and steric profile dictates the methodology. Use the following logic flow to select the optimal protocol.

Figure 1: Strategic decision matrix for selecting the synthesis route based on substrate functionality.

Part 2: The Cryogenic Standard (Lithium/Magnesium Exchange)

Best for: Electron-rich or neutral arenes lacking sensitive electrophiles. Primary Risk: Double addition (formation of borinic acids) or "ate" complex formation.

The Mechanistic Reality

The classical route involves generating a hard nucleophile (Ar-Li or Ar-MgX) which attacks a trialkyl borate.

-

Critical Insight: The reaction must be kept at -78°C during the addition of the electrophile. If the temperature rises, the intermediate boronate "ate" complex becomes reactive enough to attack a second equivalent of the aryl-lithium, forming the unwanted borinic acid (

).

Protocol: Cryogenic Boron-Capture

-

Reagents: Aryl bromide (1.0 equiv),

-BuLi (1.1 equiv), Triisopropyl borate ( -

Solvent: Anhydrous THF (stabilizes the lithiated species).

-

Step-by-Step:

-

Cool a solution of Aryl bromide in THF to -78°C (acetone/dry ice bath).

-

Add

-BuLi dropwise. Observation: A color change (often yellow/orange) indicates Li-halogen exchange. Stir for 30-60 min. -

Crucial Step: Add

rapidly. Unlike the base, the borate should be added quickly to quench the lithiated species before it can degrade or isomerize. -

Allow to warm to room temperature (RT) slowly overnight.

-

Hydrolysis: Quench with 2M HCl. This hydrolyzes the diisopropyl ester to the free boronic acid.

-

Why Triisopropyl borate? We prefer

over Trimethyl borate (). The steric bulk of the isopropyl groups slows down the second addition of the aryl nucleophile, significantly improving chemoselectivity for the mono-aryl product.

Part 3: The Catalytic Revolution (Miyaura Borylation)

Best for: Complex substrates with esters, nitriles, or nitro groups. Primary Risk: Protodeboronation or competitive Suzuki coupling of the product.

The Mechanistic Reality

Developed by Norio Miyaura, this Pd-catalyzed cycle utilizes bis(pinacolato)diboron (

-

The Base Paradox: Unlike Suzuki couplings which use strong bases (

), Miyaura borylation relies on Potassium Acetate (KOAc) . -

Reasoning: KOAc is basic enough to facilitate ligand exchange (replacing Pd-X with Pd-OAc) but too weak to activate the resulting arylboronate ester for a competitive Suzuki coupling with the remaining aryl halide.

Figure 2: The Miyaura catalytic cycle. Note the critical Ligand Exchange step mediated by Acetate.

Protocol: Pd-Catalyzed Borylation[1][3]

-

Reagents: Aryl Halide (1.0 equiv),

(1.1 equiv), -

Solvent: 1,4-Dioxane or DMSO (degassed).

-

Step-by-Step:

-

Combine solids in a flask and cycle with Argon/Vacuum (3x). Oxygen poisons the Pd(0) catalyst.

-

Add solvent and heat to 80°C.[4]

-

Monitor by TLC/LCMS.[4] The product is the pinacol ester (

). -

Post-Processing: To get the free acid, an oxidative hydrolysis (

/HCl) is often required, as pinacol esters are hydrolytically stable.

-

Part 4: Atom Economy (Ir-Catalyzed C-H Activation)

Best for: Late-stage functionalization and 1,3-substituted arenes. Primary Risk: Regioselectivity issues (steric vs. electronic control).

The Mechanistic Reality

Pioneered by Hartwig, Ishiyama, and Smith, this method bypasses the halogenation step entirely.

-

Regioselectivity: The active catalyst, an Iridium(III) tris-boryl species, is sterically bulky. It preferentially activates the C-H bond ortho to the smallest substituent or meta/para to bulky groups. It rarely borylates ortho to a substituent larger than Fluorine.

Protocol: C-H Activation

-

Reagents: Arene (limiting reagent),

(0.5 equiv), -

Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) is essential for high turnover and stability.

-

Step-by-Step:

-

In a glovebox or under strict Argon flow, mix the Ir-precursor and ligand in hexane or THF to generate the active catalyst (solution turns dark brown/red).

-

Add

and the Arene. -

Heat to 60-80°C in a sealed vessel.

-

Purification: Pass through a short silica plug to remove the catalyst.

-

Part 5: Purification & The Boroxine Equilibrium

A common frustration is the "impurity" seen in NMR, which is often just the dehydrated trimer (boroxine).

-

The Equilibrium:

-

Handling:

-

Recrystallization: Water/Acetonitrile or Water/Acetone mixtures are ideal. The water pushes the equilibrium toward the monomeric boronic acid.

-

Trifluoroborates: If the acid is unstable (protodeboronation), convert it to the potassium trifluoroborate salt (

) using

-

Summary of Methodologies

| Feature | Cryogenic (Li/Mg) | Miyaura (Pd) | C-H Activation (Ir) |

| Starting Material | Aryl Halide | Aryl Halide | Arene (C-H) |

| Reagent Cost | Low | High ( | Very High ( |

| FG Tolerance | Poor (No electrophiles) | Excellent | Excellent |

| Selectivity | Ipso (at Halogen) | Ipso (at Halogen) | Steric (Ortho to H/F) |

| Scale-up | Difficult (Cryogenic) | Moderate | Moderate |

References

-

Miyaura Borylation (Seminal): Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. J. Org.[2][3][5] Chem. 1995 , 60, 7508–7510.[2] Link

-

Ir-Catalyzed C-H Activation: Ishiyama, T.; Takagi, J.; Ishida, K.; Miyaura, N.; Anastasi, N. R.; Hartwig, J. F.[6] Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate.[5] J. Am. Chem. Soc. 2002 , 124, 390–391.[6] Link

-

Stoichiometric C-H Activation: Cho, J.-Y.; Tse, M. K.; Holmes, D.; Maleczka, R. E.; Smith, M. R. Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. Science 2002 , 295, 305–308. Link

-

Boronic Acid Stability: Hall, D. G. Structure, Properties, and Preparation of Boronic Acid Derivatives.[7][8][9] In Boronic Acids; Wiley-VCH, 2011 . Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dumelelab.com [dumelelab.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Introduction: The Strategic Value of Fluorine in Arylboronic Acids

An In-Depth Technical Guide to the Preparation of Difluorinated Phenylboronic Acid Derivatives

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly alter the physicochemical characteristics of a molecule.[1] When applied to phenylboronic acids, the introduction of two fluorine atoms creates a class of reagents with exceptional utility. These difluorinated derivatives serve as critical building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules.[1][3][4]

In drug discovery, the difluorophenyl moiety can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter the pKa of nearby functional groups, thereby influencing drug-target interactions.[1][2] In materials science, incorporating the 3,4-difluorophenyl unit into conjugated polymers or liquid crystals can modulate electronic properties, enhance thermal stability, and influence molecular packing.[3]

This guide provides a detailed exploration of the principal synthetic methodologies for preparing difluorinated phenylboronic acid derivatives, offering field-proven insights into experimental design, causality, and execution from the perspective of a senior application scientist. We will cover classical organometallic approaches, modern C-H functionalization techniques, and provide validated, step-by-step protocols.

Core Synthetic Strategies

The preparation of difluorinated phenylboronic acids can be broadly categorized into two major approaches: the functionalization of a pre-formed difluoroaromatic ring and the direct fluorination of a phenylboronic acid derivative. This guide will focus on the most reliable and widely adopted methods centered on the former strategy.

The Grignard Approach: A Classic and Robust Method

One of the most established and reliable methods for synthesizing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate. This pathway is advantageous due to the commercial availability of various difluorinated aryl halides and the straightforward nature of the reaction sequence.

Causality and Mechanistic Insight: The synthesis begins with the formation of a highly nucleophilic organomagnesium (Grignard) reagent from a difluoro-aryl halide. This species readily attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The resulting boronate ester intermediate is then hydrolyzed under acidic conditions to yield the final difluorophenylboronic acid. The choice of a low reaction temperature (-15 °C or below) is critical to prevent side reactions, such as the coupling of the Grignard reagent with the starting aryl halide.[5]

Caption: Workflow for Grignard-based synthesis of difluorophenylboronic acid.

Experimental Protocol: Synthesis of 2,4-Difluorophenylboronic Acid [5]

-

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Magnesium (Mg) turnings

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Sulfuric Acid (H₂SO₄)

-

Ethyl ether

-

Inert gas (Argon or Nitrogen)

-

-

Step-by-Step Procedure:

-

Grignard Formation: To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings. Cover with anhydrous THF. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-2,4-difluorobenzene in anhydrous THF dropwise to the Mg suspension. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

-

Boration: Cool the freshly prepared Grignard solution to -15 °C in a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate in anhydrous THF. Add the trimethyl borate solution dropwise to the Grignard reagent, ensuring the temperature remains below -10 °C.[5]

-

Stirring: After the addition is complete, allow the mixture to stir at -15 °C for an additional 15-30 minutes.[5]

-

Quenching and Hydrolysis: Slowly warm the reaction mixture to 0 °C. Carefully add water, followed by a dropwise addition of 10% sulfuric acid to quench the reaction and hydrolyze the boronate ester.[5] Continue adding acid until the solution is acidic and all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl ether.[5]

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude 2,4-difluorophenylboronic acid, which can often be used directly or purified further by recrystallization.[5]

-

Direct C-H Borylation: An Atom-Economical Approach

Modern synthetic chemistry increasingly favors methods that avoid the pre-functionalization of substrates. Direct C-H borylation of difluoroarenes represents a powerful and atom-economical strategy to forge the C-B bond, proceeding directly from the C-H bond of the fluorinated aromatic ring.[6]

Causality and Mechanistic Insight: This transformation is typically catalyzed by transition metals like iridium or rhodium.[6] The catalytic cycle generally involves the oxidative addition of a diboron reagent (like B₂pin₂) to the metal center. The resulting metal-boryl species then undergoes C-H activation with the difluoroarene substrate. This key step, often the rate-determining one, forms a metal-hydrido-aryl intermediate. Finally, reductive elimination occurs, releasing the borylated product (a boronic ester) and regenerating the active catalyst. The use of a boronic ester (e.g., pinacol ester) is common as they are more stable and easier to handle than the corresponding boronic acids. The boronic acid can be obtained via subsequent deprotection.

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Experimental Protocol: Iridium-Catalyzed C-H Borylation of 1,2-Difluorobenzene

-

Materials:

-

1,2-Difluorobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(OMe)(COD)]₂ (catalyst precursor)

-

4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (ligand)

-

Anhydrous solvent (e.g., Cyclohexane)

-

Inert gas (Argon or Nitrogen)

-

-

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox, add [Ir(OMe)(COD)]₂ and dtbpy to a dry Schlenk tube equipped with a stir bar.

-

Reagent Addition: Add B₂pin₂, the anhydrous solvent, and finally the 1,2-difluorobenzene substrate.

-

Heating: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at a specified temperature (e.g., 80-100 °C) for several hours (e.g., 12-24 h).

-

Monitoring: Monitor the reaction progress by GC-MS or TLC to confirm the consumption of the starting material and formation of the product.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude residue, containing the difluorophenylboronic acid pinacol ester, is purified by flash column chromatography on silica gel. The ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid if needed.

-

Data Summary and Comparison

The choice of synthetic method often depends on factors like substrate availability, scale, and tolerance of functional groups.

Table 1: Comparison of Synthetic Routes

| Feature | Grignard Method | Direct C-H Borylation |

|---|---|---|

| Starting Material | Difluoro-aryl Halide | Difluoroarene |

| Key Reagents | Mg, Trialkyl Borate | B₂pin₂, Transition Metal Catalyst (Ir, Rh) |

| Key Intermediates | Organomagnesium Compound | Metal-Boryl Complex |

| Typical Yields | Good to Excellent (e.g., 84%)[5] | Good to Excellent |

| Pros | Well-established, reliable, uses common reagents. | High atom economy, avoids pre-functionalization.[6] |

| Cons | Requires anhydrous conditions, sensitive to some functional groups. | Requires expensive catalysts, may have regioselectivity issues. |

Table 2: Solubility Data for 3,4-Difluorophenylboronic Acid [7]

| Solvent | Solvent Class | Qualitative Solubility |

|---|---|---|

| Methanol | Alcohol | Soluble |

| Acetone | Ketone | High |

| Chloroform | Halogenated | Moderate |

| Methylcyclohexane | Hydrocarbon | Very Low |

Note: This data is based on trends for phenylboronic acid and serves as a guideline.[7]

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary value of difluorinated phenylboronic acids lies in their role as coupling partners. A robust synthesis is validated when the resulting product performs effectively in a subsequent, well-established reaction like the Suzuki-Miyaura coupling.[3]

Causality and Mechanistic Insight: The Suzuki-Miyaura reaction couples an organoboron species (the difluorophenylboronic acid) with an organic halide in the presence of a palladium catalyst and a base.[4] The base is crucial; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium center. The catalytic cycle proceeds through oxidative addition of the aryl halide to Pd(0), transmetalation of the aryl group from boron to palladium, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling Using 3,4-Difluorophenylboronic Acid [3][7]

-

Materials:

-

Aryl halide (e.g., Aryl bromide, 1.0 eq)

-

3,4-Difluorophenylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

-

Solvent system (e.g., DMF/Water 4:1)

-

Inert gas (Argon or Nitrogen)

-

-

Step-by-Step Procedure:

-

Setup: To a reaction flask, add the aryl halide, 3,4-difluorophenylboronic acid, and the base.[7]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

-

Solvent Addition: Add the DMF/water co-solvent mixture via syringe. Stir at room temperature until all solids are dissolved.[7]

-

Catalyst Addition: Add the palladium catalyst to the homogeneous mixture.[3]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[3]

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.[3]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[7]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[3]

-

Conclusion and Future Outlook

The synthesis of difluorinated phenylboronic acid derivatives is a mature field, with robust classical methods and innovative modern approaches providing reliable access to these valuable building blocks. The choice between a Grignard-based synthesis and a direct C-H borylation strategy depends on project-specific factors including cost, scale, and the need for atom economy. The continued development of more efficient and selective C-H activation catalysts will likely make direct borylation the preferred route in the future, further streamlining the synthesis of molecules crucial for advancing drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently prepare and utilize these versatile chemical tools.

References

-

Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Unlocking Difluorocarbene as a Fluorocarbanion and a Fluorocarbon Radical Precursor for Sequential Catalytic Coupling | Request PDF. ResearchGate. Available at: [Link]

-

Enantioselective Construction of Remote Tertiary Carbon-Fluorine Bonds - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Carbon–Fluorine Bond Formation - Harvard DASH. Harvard University. Available at: [Link]

-

Carbon–fluorine bond scission & reconstruction: new synthetic method for organofluorine compounds by insertion reaction of. Osaka University. Available at: [Link]

-

New avenues for C–B bond formation via radical intermediates - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

-

C-F Bond Construction. Peking University. Available at: [Link]

-

Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. ACS Publications. Available at: [Link]

-

4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation | ACS Omega. ACS Publications. Available at: [Link]

-

Difluorocarbene‐Promoted O−O Bond Activation of Peroxy Acids for Electrophilic Carboxylation of Boronic Acids - ResearchGate. ResearchGate. Available at: [Link]

-

Difluorocarbene-Promoted O-O Bond Activation of Peroxy Acids for Electrophilic Carboxylation of Boronic Acids - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Pd‐Catalyzed Transfer of Difluorocarbene for Three Component Cross‐Coupling. Wiley Online Library. Available at: [Link]

-

Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling With Difluoroalkyl Halides - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Recent Advances in the Construction of Fluorinated Organoboron Compounds | JACS Au. ACS Publications. Available at: [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI. MDPI. Available at: [Link]

-

Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. ChemTalk. Available at: [Link]

-

Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. University of Rochester. Available at: [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. University of Pittsburgh. Available at: [Link]

-

Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. Taylor & Francis Online. Available at: [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]

-

Phenylboronic Acid-polymers for Biomedical Applications - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of some para-functionalized phenylboronic acid derivatives - ResearchGate. ResearchGate. Available at: [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Access to Difluoromethylated Arenes by Pd-Catalyzed Reaction of Arylboronic Acids with Bromodifluoroacetate | Organic Letters - ACS Publications. American Chemical Society. Available at: [Link]

-

Palladium-Catalyzed Alkylation of sp2 and sp3 CH Bonds with Methylboroxine and Alkylboronic Acids: Two Distinct CH Activation Pathways - Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Practical C-H Functionalization of Quinones with Boronic Acids - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 5. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Advanced Characterization of Novel Fluorinated Boronic Acids

Executive Summary: The Fluorine-Boron Synergy

Fluorinated boronic acids have transcended their traditional role as transient Suzuki-Miyaura coupling partners to become critical pharmacophores in modern drug discovery. The strategic introduction of fluorine modulates the Lewis acidity of the boron center, tuning its reactivity as a covalent warhead (e.g., in proteasome inhibitors like Bortezomib) and enhancing metabolic stability. However, this synergy introduces unique characterization challenges. The electron-withdrawing nature of fluorine can accelerate protodeboronation, while the empty p-orbital on boron complicates standard purification and analysis.

This guide moves beyond basic identity confirmation, providing a rigorous, multi-dimensional characterization framework designed to validate structural integrity, quantify Lewis acidity, and predict physiological stability.

Structural Elucidation: The Static Profile

Before assessing reactivity, the static structure must be rigorously defined using multi-nuclear NMR and crystallographic techniques.

Multi-Nuclear NMR Spectroscopy

Standard

| Nucleus | Primary Utility | Technical Insight |

| Hybridization State | Distinguishes between trigonal planar ( | |

| Local Environment & Purity | Highly sensitive to changes in the boron coordination sphere. Useful for quantifying impurities that lack protons. | |

| Ligand Identity | Boronic -OH protons are labile and often invisible in protic solvents. Use dry DMSO- |

X-Ray Crystallography

Solid-state analysis is critical to determine the hydrogen-bonding network. Fluorinated boronic acids often form "anhydride" trimers (boroxines) upon dehydration. Crystallography distinguishes between the free acid monomer, the boroxine trimer, and intermolecular hydrogen-bonded dimers.

Physicochemical Profiling: The Dynamic Profile

The biological activity of boronic acids is governed by their ability to transition from a neutral trigonal species to an anionic tetrahedral adduct upon binding to a serine or threonine residue. This transition is dictated by Lewis acidity and pKa.

Lewis Acidity: The Gutmann-Beckett Method

Context: The Lewis acidity of the boron center determines its affinity for nucleophiles (e.g., the catalytic hydroxyl of a protease). Direct measurement is difficult; therefore, we use the Gutmann-Beckett method , which utilizes triethylphosphine oxide (

Mechanism: The oxygen of

Figure 1: The Gutmann-Beckett Interaction Model

Caption: The Gutmann-Beckett method relies on the coordination of the phosphine oxide oxygen to the boron center, inducing a measurable chemical shift change.

pKa Determination

The pKa of a boronic acid refers to the ionization of the coordinated water molecule (Lewis acidity), not the deprotonation of the B-OH group itself.

-

Method: Potentiometric titration is standard, but for fluorinated analogs with low solubility, spectrophotometric titration in mixed aqueous solvents (e.g., water/methanol) is preferred.

-

Relevance: Electron-withdrawing fluorine substituents lower the pKa (increasing acidity), stabilizing the tetrahedral boronate anion at physiological pH (7.4).

Stability & Reactivity: Protodeboronation

The Critical Failure Mode: Protodeboronation (cleavage of the C-B bond) is the primary degradation pathway for fluorinated boronic acids. It is catalyzed by both acids and bases and is accelerated by metal ions.

Mechanism:

-

Formation of the boronate anion

. -

Ipso-protonation of the aromatic ring.

-

Cleavage of the C-B bond to release boric acid and the fluorinated arene.

Figure 2: Integrated Characterization Workflow

Caption: A sequential workflow ensuring that basic structural identity is confirmed before investing resources in complex physicochemical profiling.

Experimental Protocols

Protocol: Lewis Acidity Determination (Gutmann-Beckett)

This protocol validates the electron-deficiency of the boron center.

Materials:

-

Triethylphosphine oxide (

), sublimed prior to use. -

Deuterated chloroform (

), dried over molecular sieves. -

NMR Tube (borosilicate).

Procedure:

-

Sample Preparation: Dissolve the fluorinated boronic acid (0.05 mmol) in 0.5 mL of dry

inside an NMR tube. -

Probe Addition: Add a slight excess (0.06 mmol) of

to the tube. -

Equilibration: Shake the tube vigorously and allow it to equilibrate for 10 minutes at room temperature (

). -

Acquisition: Acquire a

NMR spectrum (proton-decoupled). -

Calculation:

-

Reference the chemical shift (

) against a standard of pure -

Calculate the Acceptor Number (AN) using the formula:

(Note: 86.1 ppm is the shift of the

-

Protocol: Aqueous Stability Assay (Protodeboronation)

This protocol mimics physiological conditions to assess metabolic stability.

Procedure:

-

Preparation: Prepare a 10 mM stock solution of the boronic acid in DMSO.

-

Incubation: Dilute the stock to 500

in phosphate-buffered saline (PBS, pH 7.4). -

Internal Standard: Add

-trifluorotoluene as an internal standard (inert to hydrolysis). -

Monitoring: Incubate at

. Aliquot samples at -

Analysis: Analyze via

NMR .-

Track the disappearance of the boronic acid signal.

-

Track the appearance of the defunctionalized fluorobenzene product.

-

Plot